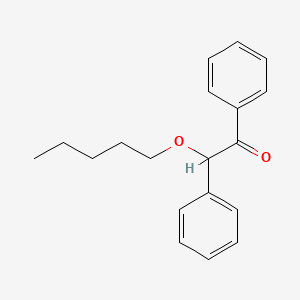
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is characterized by the presence of two acetyloxy groups at the 1 and 7 positions of the xanthone core, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- typically involves the acetylation of 9H-xanthen-9-one. One common method is the reaction of 9H-xanthen-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, often involves large-scale acetylation processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. These activities are attributed to the xanthone core and the presence of acetyloxy groups .
Medicine: Research has shown that xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry: In industry, the compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- involves its interaction with cellular targets and pathways. The compound can modulate oxidative stress and inflammation by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins . Additionally, its structure allows it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
9H-Xanthen-9-one: The parent compound without acetyloxy groups.
1,3,7-Trihydroxyxanthone: A xanthone derivative with hydroxyl groups at positions 1, 3, and 7.
α-Mangostin: A naturally occurring xanthone with multiple hydroxyl and methoxy groups.
Comparison: 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is unique due to the presence of acetyloxy groups, which can enhance its chemical reactivity and biological activity compared to other xanthone derivatives. The acetyloxy groups can be easily modified, allowing for the synthesis of a wide range of derivatives with diverse properties .
Propriétés
Numéro CAS |
13739-05-4 |
|---|---|
Formule moléculaire |
C17H12O6 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(8-acetyloxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)21-11-6-7-13-12(8-11)17(20)16-14(22-10(2)19)4-3-5-15(16)23-13/h3-8H,1-2H3 |
Clé InChI |
YNOWOHHXCHETHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)









